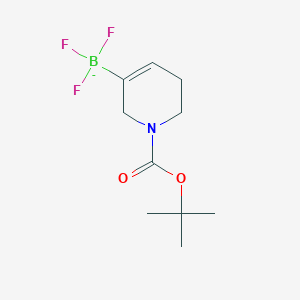![molecular formula C6H2Cl2N2S B12984887 1,4-Dichlorothieno[3,4-d]pyridazine](/img/structure/B12984887.png)
1,4-Dichlorothieno[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichlorothieno[3,4-d]pyridazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridazine family and is characterized by the presence of two chlorine atoms at the 1 and 4 positions of the thieno[3,4-d]pyridazine ring system. It has a molecular formula of C6H2Cl2N2S and a molecular weight of 205.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichlorothieno[3,4-d]pyridazine can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dichloropyridazine with thiophene in the presence of a base can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichlorothieno[3,4-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyridazines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
1,4-Dichlorothieno[3,4-d]pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-dichlorothieno[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]pyridazine: Lacks the chlorine substituents but has a similar core structure.
1,4-Dichloropyridazine: Contains chlorine substituents but lacks the thieno ring.
Thieno[3,4-d]pyrimidine: Similar structure but with a different nitrogen arrangement.
Uniqueness
1,4-Dichlorothieno[3,4-d]pyridazine is unique due to the presence of both chlorine atoms and the thieno[3,4-d]pyridazine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H2Cl2N2S |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
1,4-dichlorothieno[3,4-d]pyridazine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-3-1-11-2-4(3)6(8)10-9-5/h1-2H |
InChI Key |
ZKOKXNFZOYVVCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CS1)C(=NN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


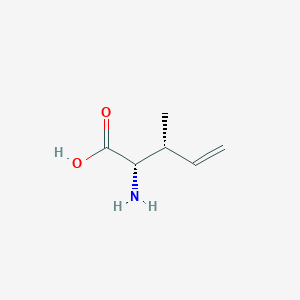
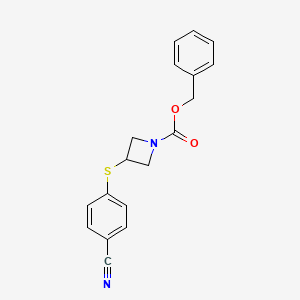
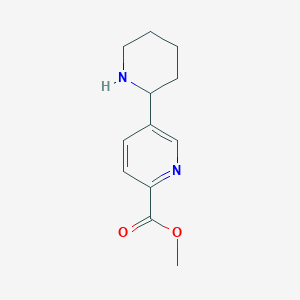


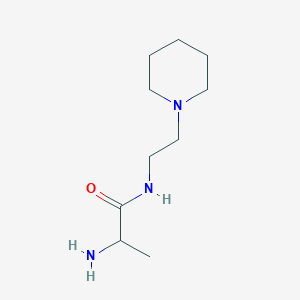
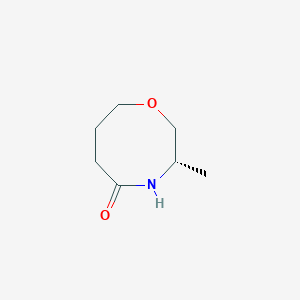
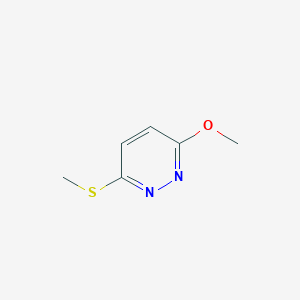
![4-(Tert-butyl)benzo[d]thiazole](/img/structure/B12984876.png)
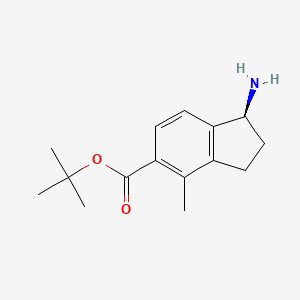
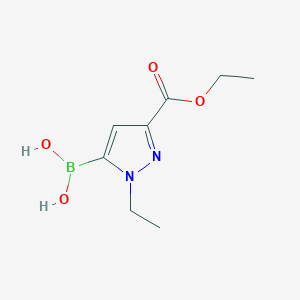
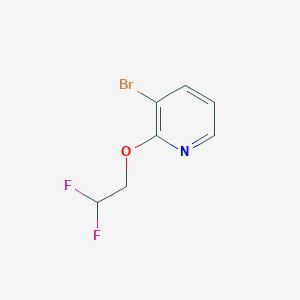
![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12984913.png)
